[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466909
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |
| Standard InChI Key | CHYMMDHDBBUODY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a pyrrolidine core (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyethyl group (-CH₂CH₂OH) and a carbamic acid benzyl ester (-O(CO)NH-Bn). The stereochemistry at the pyrrolidine nitrogen influences its biological interactions, with enantiomers [(R)- and (S)-configurations] exhibiting distinct pharmacological profiles.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | Benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
| CAS Number | 1353987-37-7 |
| Stereochemistry | Racemic or enantiopure forms |
Synthetic Pathways
Synthesis typically involves multi-step organic reactions:
-
Pyrrolidine Ring Formation: Starting from γ-butyrolactone, aminolysis yields pyrrolidin-3-ol.
-
Hydroxyethyl Substitution: Reaction with ethylene oxide or 2-chloroethanol introduces the hydroxyethyl group under basic conditions.
-
Carbamate Formation: Condensation with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamic acid benzyl ester .
Optimization of reaction parameters (e.g., solvent, temperature) is critical. For instance, dichloromethane at 0–25°C minimizes side reactions. Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound inhibits N-acylethanolamine acid amidase (NAAA), an enzyme that hydrolyzes bioactive fatty acid ethanolamides like palmitoylethanolamide (PEA) . NAAA inhibition elevates PEA levels, which modulates inflammation and pain pathways .
| Target | IC₅₀ (nM) | Effect |
|---|---|---|
| NAAA | 127 | Anti-inflammatory, analgesic |
| mGluR5 receptors | N/A | Potential neuroprotection |
Mechanism of Action
The hydroxyethyl group enhances hydrogen bonding with NAAA’s catalytic cysteine, while the benzyl ester increases lipophilicity, improving membrane permeability . Molecular docking studies suggest the pyrrolidine ring occupies a hydrophobic pocket near the enzyme’s active site .
Pharmacological Applications
Anti-Inflammatory and Analgesic Effects
Preclinical studies demonstrate efficacy in rodent models of neuropathic pain and inflammation. Elevated PEA levels reduce pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and inhibit mast cell degranulation .
Stability and Pharmacokinetics
Plasma Stability
The compound exhibits species-dependent stability:
-
Human Plasma: Half-life of 4.2 hours.
-
Rat Plasma: Rapid degradation (half-life <1 hour) due to esterase activity .
Metabolic Pathways
Primary metabolites result from ester hydrolysis (benzyl alcohol) and pyrrolidine oxidation . CYP3A4 and CYP2D6 are implicated in oxidative metabolism .
Comparison with Structural Analogues
Table 3: Analogues and Their Properties
The racemic form shows mixed activity, underscoring the importance of enantiopure synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume